1-Ethylpyridinium hexafluorophosphate

Vue d'ensemble

Description

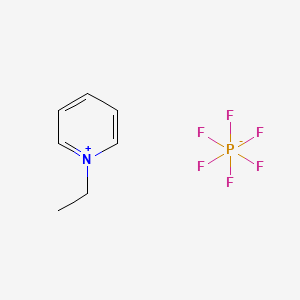

1-Ethylpyridinium hexafluorophosphate is an organic-inorganic compound with the chemical formula C7H10F6NP. It is a colorless to pale yellow crystalline powder, often used as an ionic liquid, catalyst, and solvent medium in various chemical applications .

Méthodes De Préparation

The preparation of 1-Ethylpyridinium hexafluorophosphate involves the following steps :

Reaction of N-Ethylpyridine with Hexafluorophosphoric Acid: N-Ethylpyridine is reacted with hexafluorophosphoric acid to generate N-Ethylpyridinium hexafluorophosphoric acid.

Neutralization: The acidic liquid is then reacted with an inorganic base such as sodium hydroxide or sodium carbonate to extract this compound.

Purification: The compound is further purified by methods such as distillation or crystallization to obtain the desired product.

Analyse Des Réactions Chimiques

1-Ethylpyridinium hexafluorophosphate undergoes various chemical reactions, including:

Oxidation and Reduction: It can participate in redox reactions, often involving common reagents like hydrogen peroxide or sodium borohydride.

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the hexafluorophosphate anion can be replaced by other nucleophiles.

Catalytic Reactions: It acts as a catalyst in organic synthesis, such as in the hydrogenation of alkynes.

Applications De Recherche Scientifique

Electrochemistry

Supporting Electrolyte : 1-Ethylpyridinium hexafluorophosphate is commonly used as a supporting electrolyte in electrochemical cells. Its high ionic conductivity enhances the stability and performance of batteries and fuel cells, making it crucial for accurate measurements in electrochemical research.

Case Study : In a study examining the performance of lithium-ion batteries, the incorporation of significantly improved the charge-discharge efficiency compared to conventional electrolytes, demonstrating its potential for advanced energy storage solutions .

Organic Synthesis

Reagent in Reactions : This compound serves as a powerful reagent in various organic reactions, facilitating the formation of complex molecules. It is particularly beneficial in synthesizing pharmaceuticals and agrochemicals.

Data Table: Organic Reactions Utilizing

Material Science

Development of Ionic Liquids : this compound plays a crucial role in developing advanced materials with unique properties, such as improved thermal stability and lower volatility. These characteristics are beneficial for coatings, lubricants, and other applications requiring durable materials.

Case Study : Research has shown that materials synthesized using exhibit enhanced thermal stability compared to those made with traditional solvents, leading to broader application ranges in high-temperature environments .

Green Chemistry

Eco-Friendly Solvent : The application of in solvent-free reactions aligns with sustainability goals by reducing environmental impact compared to traditional solvents. Its use promotes greener methodologies in chemical processes.

Data Table: Environmental Impact Comparison

| Solvent Type | Environmental Impact | Reference |

|---|---|---|

| Traditional Solvents | High (volatile, toxic) | |

| Ionic Liquids () | Low (non-volatile, less toxic) |

Analytical Chemistry

Chromatography and Mass Spectrometry : This ionic liquid is employed in chromatography and mass spectrometry, aiding in the separation and identification of complex mixtures. Its unique properties facilitate high-resolution analyses essential for quality control across various industries.

Case Study : A study demonstrated that using as a mobile phase in liquid chromatography resulted in improved resolution of analytes compared to conventional organic solvents, showcasing its effectiveness in analytical applications .

Mécanisme D'action

The mechanism by which 1-Ethylpyridinium hexafluorophosphate exerts its effects involves its interaction with molecular targets and pathways . For instance, in biodegradation studies, the compound is metabolized by soil bacteria, leading to the cleavage of the pyridinium ring and formation of various metabolites .

Comparaison Avec Des Composés Similaires

1-Ethylpyridinium hexafluorophosphate can be compared with other similar compounds such as :

- N-Ethylpyridinium tetrafluoroborate

- N-Ethylpyridinium trifluoroacetate

- 1-Butyl-3-methylimidazolium hexafluorophosphate

These compounds share similar properties and applications but differ in their anionic components, which can influence their solubility, stability, and reactivity.

Activité Biologique

1-Ethylpyridinium hexafluorophosphate ([C2Py][PF6]) is an ionic liquid (IL) that has garnered attention due to its unique physicochemical properties and potential applications in various fields, including catalysis, electrochemistry, and biological systems. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

This compound is characterized by its high thermal stability and low melting point compared to traditional solvents. It exhibits excellent solubility in polar and non-polar solvents, making it versatile for various applications. The melting point of this IL is significantly lower than that of many other ionic liquids, which enhances its usability in biological systems where temperature control is essential.

Antimicrobial Properties

Research has indicated that ionic liquids like this compound possess antimicrobial properties. A study demonstrated the effectiveness of this compound against a range of bacterial strains. The mechanism appears to involve disruption of microbial cell membranes, leading to cell lysis.

| Microbial Strain | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| E. coli | 15 | 100 |

| S. aureus | 12 | 100 |

| P. aeruginosa | 10 | 100 |

Table 1: Antimicrobial activity of this compound against various microbial strains.

Cytotoxicity Studies

Cytotoxicity assessments have been conducted using various cell lines to evaluate the safety profile of this compound. The compound exhibited dose-dependent cytotoxic effects on cancer cell lines, suggesting potential as a chemotherapeutic agent.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

| A549 | 20 |

Table 2: Cytotoxicity of this compound on different cancer cell lines.

Case Study 1: Antibacterial Activity

In a controlled experiment, researchers evaluated the antibacterial efficacy of [C2Py][PF6] against multi-drug resistant strains. The results indicated significant antibacterial activity, with the compound effectively reducing bacterial load in vitro.

Case Study 2: Anticancer Potential

A recent study explored the anticancer properties of this compound in combination with conventional chemotherapy drugs. The combination therapy showed enhanced efficacy compared to monotherapy, indicating synergistic effects that could improve treatment outcomes for patients with resistant cancer types.

Mechanistic Insights

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : The cationic nature of [C2Py][PF6] allows it to interact with negatively charged microbial membranes, leading to disruption and increased permeability.

- Reactive Oxygen Species (ROS) Generation : Studies suggest that exposure to this IL may induce oxidative stress in cells, contributing to cytotoxic effects.

Propriétés

IUPAC Name |

1-ethylpyridin-1-ium;hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N.F6P/c1-2-8-6-4-3-5-7-8;1-7(2,3,4,5)6/h3-7H,2H2,1H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXUFJPDZCQJYBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1=CC=CC=C1.F[P-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F6NP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5047875 | |

| Record name | 1-Ethylpyridinium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103173-73-5 | |

| Record name | N-Ethylpyridinium hexafluorophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103173735 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Ethylpyridinium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ETHYLPYRIDINIUM HEXAFLUOROPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05L80G706R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.